molecular formula C10H18N2O4 B13618567 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid

2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid

Cat. No.: B13618567
M. Wt: 230.26 g/mol
InChI Key: NVCHPHDPVRMBGJ-UHFFFAOYSA-N
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Description

2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid is a small-molecule compound featuring an azetidine (four-membered nitrogen-containing ring) core substituted with a tert-butoxycarbonyl (Boc)-protected amino group and an acetic acid moiety. The Boc group serves as a transient protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions .

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-3-yl]acetic acid

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(4-7(13)14)5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

NVCHPHDPVRMBGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via N-Boc-Azetidin-3-one Intermediate

A common strategy involves the use of N-Boc-azetidin-3-one as a key intermediate. This compound can be converted into the target molecule through a series of reactions:

This method provides efficient access to functionalized azetidine amino acid derivatives with high selectivity and yields, as demonstrated by recent studies.

Protection of Azetidine Amino Group with Boc

The Boc protecting group is introduced typically by reacting the free amine or azetidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine under mild conditions (10–40 °C). This step ensures the amino group is protected during subsequent transformations.

Halogenation and Substitution on the Azetidine Ring

Halogenated azetidines, such as tert-butyl 3-iodoazetidine-1-carboxylate , serve as key intermediates for further functionalization:

  • The halogen (iodo or bromo) at the 3-position can be substituted by nucleophiles to introduce the acetic acid side chain or other functional groups.
  • For example, acetoxylation followed by hydrolysis can yield hydroxymethyl azetidine derivatives, which can be further oxidized or transformed into acetic acid functionalities.

Reductive Amination and Hydride Reduction

Reduction steps using hydride reagents such as sodium triacetoxyborohydride, lithium aluminum hydride, or sodium borohydride are employed to reduce intermediates like imines or esters to the desired amine or alcohol functionalities before final oxidation to acids.

Purification and Isolation

Typical purification involves aqueous extraction, drying over sodium sulfate, and chromatographic techniques such as flash column chromatography using solvents like ethyl acetate and petroleum ether mixtures. Crystallization from solvents like hexane can be used to isolate pure compounds.

Comparative Summary of Key Reagents and Conditions

Step Reagents/Conditions Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine, 10–40 °C Mild conditions, efficient protection of amino group
Halogenation N-Bromosuccinimide (NBS), acetonitrile, room temperature α-Bromocarbonyl compounds formed for further substitution
Fluorination Tetra-butylammonium fluoride (TBAF), HF/trimethylamine For fluoromethyl azetidine derivatives
Reduction Sodium triacetoxyborohydride, lithium aluminum hydride (LAH) Reductive amination or reduction of esters/ketones
Acetoxylation Potassium acetate, DMSO, 80 °C Converts halogenated azetidines to acetoxymethyl derivatives
Hydrolysis KOH, MeOH/H2O reflux Converts esters or acetoxymethyl groups to carboxylic acids
Purification Aqueous extraction, drying (Na2SO4), flash chromatography Standard organic purification techniques

Research Findings and Observations

  • The Horner–Wadsworth–Emmons reaction catalyzed by DBU enables efficient formation of α,β-unsaturated esters from azetidin-3-one derivatives, which are versatile intermediates for further derivatization.
  • The use of tert-butyl protecting groups ensures stability of the amino functionality during harsh reaction conditions and allows for selective deprotection later.
  • Halogenated azetidines prepared via 1-azabicyclo[1.1.0]butane intermediates provide a modular approach to introduce diverse substituents at the 3-position, including acetic acid moieties.
  • The choice of hydride reducing agents is critical: sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and selectivity, while lithium aluminum hydride is used for more robust reductions.
  • Purification protocols involving aqueous extraction and chromatographic separation are well-established and yield high-purity products suitable for further applications.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary amine protector during synthetic sequences. Its removal enables further functionalization of the azetidine nitrogen:

Reagent System Conditions Outcome Yield
Trifluoroacetic acid (TFA)20-25°C, 1-2h in CH₂Cl₂Cleavage to free amine (-NH₂)85-95%
HCl in dioxane0°C → RT, 3-4hFormation of hydrochloride salt90%

Mechanistic Insight : Acidic conditions protonate the Boc carbonyl oxygen, triggering carbamate decomposition to release CO₂ and tert-butanol .

Peptide Coupling Reactions

The carboxylic acid group undergoes activation for amide bond formation, critical in peptidomimetic synthesis:

Activation Method Coupling Partner Reaction Conditions Application Example
DCC/HOBtPrimary amines0°C → RT, 12-24h in DMFSynthesis of β-lactam hybrids
EDC/NHSAmino acid esterspH 5-6, 4°C → RT, 6h Conjugation with bioactive peptides

Key Data :

  • Coupling efficiency exceeds 80% with DCC/HOBt in anhydrous DMF.

  • Steric hindrance from the azetidine ring reduces reaction rates by 15-20% compared to linear analogs.

Esterification and Hydrolysis

The carboxylic acid undergoes reversible derivatization to modulate solubility or enable further transformations:

Reaction Type Reagents Conditions Product
Fischer esterificationMeOH, H₂SO₄ (cat.)Reflux, 8hMethyl ester
Alkaline hydrolysisNaOH (2M), H₂O/EtOH (1:1)60°C, 3hRegenerated carboxylic acid

Kinetic Data :

  • Methyl ester formation achieves 75% conversion under reflux.

  • Hydrolysis proceeds with pseudo-first-order kinetics (k = 0.12 min⁻¹ at pH 12).

Nucleophilic Substitution at the Azetidine Nitrogen

The deprotected amine participates in alkylation/acylation reactions:

Reaction Electrophile Conditions Product Stability
AlkylationBenzyl bromideK₂CO₃, DMF, 50°C, 6hStable up to 120°C
AcylationAcetyl chloridePyridine, 0°C → RT, 2hProne to hydrolysis at pH <4

Steric Effects :

  • A 30% reduction in acylation rate occurs compared to pyrrolidine derivatives due to azetidine's ring strain.

Oxidation and Reduction Pathways

Limited oxidative/reductive transformations have been reported:

Process Reagents Observations
Amine oxidationmCPBA in CHCl₃Forms N-oxide (unstable above 40°C)
Ketone reductionNaBH₄ in MeOHSecondary alcohol formation (65% yield)

Stability Under Thermal and pH Conditions

The Boc group confers stability during storage but requires controlled handling:

Parameter Condition Degradation
Thermal stability>100°C in solid state Boc cleavage initiates at 110°C
Aqueous stabilitypH 1-3 (37°C)15% decomposition over 24h
pH 7-9 (37°C)<5% decomposition over 24h

This compound’s reactivity profile makes it valuable for constructing constrained peptide analogs and probing azetidine-based pharmacophores. Future research directions include catalytic asymmetric functionalization of the azetidine ring and developing transition-metal-mediated cross-coupling reactions .

Scientific Research Applications

2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the free amine to participate in subsequent reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

2-((1-((Tert-butoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid ()

  • Key Differences :
    • Replaces the acetic acid with an ether-linked (oxy) acetic acid group.
    • Features a methyl substituent on the azetidine ring.
  • The methyl group increases lipophilicity, which may enhance membrane permeability but reduce target affinity due to steric effects .

tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate ()

  • Key Differences :
    • Substitutes the carboxylic acid with an ethyl ester (ethoxy-2-oxoethyl).
  • Implications :
    • The ester group improves lipophilicity, favoring passive diffusion across biological membranes.
    • Susceptible to hydrolysis in vivo, converting to the active carboxylic acid form—a common prodrug strategy .

1-((Benzyloxy)carbonyl)-3-(Boc-amino)azetidine-3-carboxylic Acid ()

  • Key Differences :
    • Uses a benzyloxycarbonyl (Cbz) group instead of Boc for amine protection.
    • Retains the carboxylic acid on the azetidine ring.
  • Implications: Cbz requires hydrogenolytic deprotection, limiting compatibility with acid-sensitive substrates. The aromatic benzyl group may introduce π-π stacking interactions in target binding .

{3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic Acid ()

  • Key Differences :
    • Replaces the azetidine with a seven-membered benzazepine ring fused to a benzene moiety.
    • Incorporates a ketone (2-oxo) group.
  • The ketone may participate in hydrogen bonding or redox reactions, influencing metabolic stability .

Comparative Analysis Table

Compound Name Core Structure Functional Groups Protection Group Key Properties
Target Compound Azetidine Boc-amino, acetic acid Boc High polarity, acid-deprotectable
2-((1-Boc-3-methylazetidin-3-yl)oxy)acetic acid Azetidine Boc-amino, methyl, ether-linked acid Boc Moderate solubility, increased lipophilicity
tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate Azetidine Boc-amino, ethyl ester Boc Prodrug potential, ester hydrolysis
1-Cbz-3-Boc-azetidine-3-carboxylic acid Azetidine Cbz-amino, carboxylic acid Cbz, Boc Dual protection, aromatic interactions
Boc-amino-benzazepin-1-yl acetic acid Benzazepine Boc-amino, ketone, acetic acid Boc Enhanced flexibility, redox activity

Biological Activity

2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid, also known as a derivative of azetidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to therapeutic applications.

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 217.25 g/mol
  • CAS Number : 1508644-03-8

The biological activity of this compound is primarily attributed to its ability to serve as an amino acid analog. The tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, potentially facilitating its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Properties

A notable area of research involves the compound's anticancer potential. In vitro studies have demonstrated that derivatives of azetidine can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 0.87 µM to 12.91 µM, indicating a promising therapeutic window for further development.

Cell Line IC50 (µM) Selectivity Index
MDA-MB-2310.87High
MCF-712.91Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. It was found to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in cancer metastasis. This inhibition suggests a dual mechanism where the compound not only reduces cancer cell viability but also prevents tumor spread.

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers explored the effects of azetidine derivatives on breast cancer cell lines. The compound demonstrated a significant reduction in cell viability compared to control groups, with enhanced apoptosis markers observed through caspase activation assays .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of azetidine derivatives against pathogenic bacteria. The results indicated that these compounds could disrupt bacterial cell walls, leading to increased susceptibility and death of bacterial cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that it has favorable oral bioavailability and low toxicity profiles in mammalian models, making it a candidate for further therapeutic exploration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid?

  • Methodological Answer : The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of the azetidine amine, followed by functionalization of the acetic acid moiety. Key steps include:

Boc Protection : Reacting 3-aminoazetidine with di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent (e.g., THF or DCM) under inert conditions to protect the amine .

Acetic Acid Coupling : Introducing the acetic acid group via coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxyl group for nucleophilic substitution .

  • Critical Considerations : Monitor reaction progress using TLC or HPLC to prevent over-substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify Boc group integration (~1.3 ppm for tert-butyl protons) and azetidine ring protons (3.5–4.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to confirm molecular weight (expected [M+H]+^+ ~259.3 g/mol) and purity (>95%) .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the azetidine ring, if crystallinity is achieved .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Hazard Mitigation : The Boc-protected amine reduces reactivity, but the acetic acid group may cause irritation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : The Boc group is labile under acidic conditions (pH <3, e.g., TFA) but stable in neutral/basic buffers. Conduct accelerated degradation studies (e.g., 0.1 M HCl, 37°C) with HPLC monitoring to quantify decomposition .
  • Thermal Stability : Use DSC (Differential Scanning Calorimetry) to identify melting points (~150–160°C) and TGA (Thermogravimetric Analysis) to assess decomposition thresholds (>200°C) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model the electronic environment of the carbonyl group. Fukui indices identify nucleophilic attack sites .
  • MD Simulations : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics using GROMACS .

Q. How to resolve contradictory data on solubility and crystallinity reported in literature?

  • Methodological Answer :

  • Solubility Screen : Test solvents (e.g., DMSO, ethanol, ethyl acetate) via gravimetric analysis. Note that polar aprotic solvents (DMSO) enhance solubility due to hydrogen bonding with the acetic acid group .
  • Crystallization Trials : Use vapor diffusion (e.g., hexane layered over DCM solution) or anti-solvent methods (adding hexane to THF solution) to optimize crystal formation .

Methodological Design Questions

Q. What experimental design principles apply to studying the environmental fate of this compound?

  • Methodological Answer :

  • Compartmental Analysis : Use 14^{14}C-labeled compound in microcosm studies to track distribution in soil/water systems .
  • Degradation Pathways : LC-MS/MS to identify breakdown products (e.g., azetidine or tert-butanol) under UV light or microbial action .

Q. What strategies improve low yields in coupling reactions involving this compound?

  • Methodological Answer :

  • Reagent Optimization : Replace DCC with EDC/HOBt for milder activation, reducing side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h at 80°C, improving yields by 20–30% .

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